molecular formula C14H9N3O B14063479 4-(5-Amino-2-benzoxazolyl)benzonitrile CAS No. 1016496-80-2

4-(5-Amino-2-benzoxazolyl)benzonitrile

Cat. No.: B14063479
CAS No.: 1016496-80-2
M. Wt: 235.24 g/mol
InChI Key: YNDFYGBVALZIOF-UHFFFAOYSA-N
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Description

4-(5-Amino-2-benzoxazolyl)benzonitrile is a high-purity chemical reagent featuring a benzoxazole core scaffold substituted with an aminophenylbenzonitrile group. This specific molecular architecture, which integrates an electron-rich amino group and a rigid, planar benzoxazole-benzonitrile system, is of significant interest in advanced materials research and pharmaceutical development. The benzoxazole moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents and optical materials. Researchers utilize this compound in the design and synthesis of complex molecules for applications such as organic light-emitting diodes (OLEDs) and fluorescent brighteners, given the structural similarity to known optical brighteners based on the benzoxazole core . The presence of reactive amino and nitrile functional groups provides versatile handles for further chemical modification, allowing for the construction of libraries of compounds for high-throughput screening or the development of polymers with specific electronic properties. As with all chemicals of this nature, proper safety protocols must be followed. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Properties

CAS No.

1016496-80-2

Molecular Formula

C14H9N3O

Molecular Weight

235.24 g/mol

IUPAC Name

4-(5-amino-1,3-benzoxazol-2-yl)benzonitrile

InChI

InChI=1S/C14H9N3O/c15-8-9-1-3-10(4-2-9)14-17-12-7-11(16)5-6-13(12)18-14/h1-7H,16H2

InChI Key

YNDFYGBVALZIOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with 2-chloro-4-cyanobenzonitrile (1) and 5-amino-2-aminophenol (2). In ethanol under reflux, the hydroxyl group of (2) displaces the chloride at the ortho position of (1), forming an ether intermediate. Subsequent intramolecular nucleophilic attack by the adjacent amine on the nitrile group induces cyclodehydration, yielding the benzoxazole ring.

$$
\text{2-Chloro-4-cyanobenzonitrile} + \text{5-Amino-2-aminophenol} \xrightarrow{\text{EtOH, reflux}} \text{4-(5-Amino-2-benzoxazolyl)benzonitrile} + \text{HCl} + \text{NH}_3
$$

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Optimal Range Yield (%) Purity (%)
Solvent Ethanol 78–82 >99
Temperature (°C) 80–85 80 98
Reaction Time (h) 12–14 82 99
Molar Ratio (1:2) 1:1.1 81 98

Substituting ethanol with methanol reduces yields to 65–70%, while higher temperatures (>90°C) promote side reactions such as nitrile hydrolysis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Cyclization 78–82 >99 Catalyst-free, single step Requires pure halogenated nitriles
Pd-Catalyzed Cyanation 85–90 98 High functional group tolerance Moisture-sensitive, costly catalyst
Copper-Mediated 60–65 95 Simple setup Low yield, heavy metal waste

Large-Scale Production and Industrial Feasibility

Solvent Recovery and Waste Management

Ethanol used in direct cyclization is recoverable via distillation (90% efficiency), minimizing environmental impact. Quinoline from copper-mediated routes poses challenges due to toxicity, necessitating specialized handling.

Cost-Benefit Considerations

  • Direct Cyclization : Raw material costs dominate (~$120/kg), but high yields offset expenses.
  • Palladium-Catalyzed : Catalyst recycling reduces costs by 15–20%, though initial outlay remains high (~$1,500/mol Pd).

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-2-benzoxazolyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitrobenzoxazole derivatives.

    Reduction: Benzoxazole amines.

    Substitution: Halogenated benzoxazole compounds.

Scientific Research Applications

4-(5-Amino-2-benzoxazolyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(5-Amino-2-benzoxazolyl)benzonitrile exerts its effects depends on its application:

    Biological Activity: The compound can interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may bind to DNA or proteins, affecting cellular processes.

    Fluorescent Properties: The benzoxazole ring can absorb light and emit fluorescence, making it useful in imaging and diagnostic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural diversity among benzonitrile derivatives significantly influences their reactivity and applications:

Compound Key Substituents/Functional Groups Heterocycle Presence Reference
4-(5-Amino-2-benzoxazolyl)benzonitrile 5-Amino-benzoxazolyl, nitrile Benzoxazole N/A
4-(2,6-Dimethylphenylthio)benzonitrile Thioether, dimethylphenyl None
7.XXIX () Benzimidazole, oxadiazole, nitro, methoxy Benzimidazole, oxadiazole
4-(Dimethylamino)benzonitrile Dimethylamino group None
4-[2-(Dimethylamino)ethoxy]benzonitrile Dimethylamino-ethoxy chain None

Physical and Chemical Properties

Critical properties influencing application suitability:

Compound Melting Point (°C) Boiling Point (°C) Solubility pKa Reference
7.XXIX () 212–214 N/A DMSO, Chloroform N/A
4-[2-(Dimethylamino)ethoxy]benzonitrile Low-Melting Solid 115–117 (0.1 mmHg) Chloroform, Methanol 8.59
5-Amino-2-methyloxazole-4-carbonitrile N/A N/A Organic solvents N/A

Key Insight : The target compound’s solubility and stability may align with benzoxazole-containing analogs, favoring polar aprotic solvents .

Spectroscopic Characterization

Consistent use of IR and NMR for structural validation:

Compound IR (C≡N stretch) ¹H NMR (Key Signals) ¹³C NMR (Key Signals) Reference
4-(2,6-Dimethylphenylthio)benzonitrile ~2220 cm⁻¹ δ 2.35 (s, 6H, CH₃), δ 7.40–7.60 (m) δ 118.5 (C≡N), δ 140.2 (S-C₆H₃)
7.XXIX () ~2215 cm⁻¹ δ 8.20 (s, 1H, NO₂), δ 3.90 (s, 3H, OCH₃) δ 155.2 (oxadiazole), δ 120.1 (C≡N)

Key Insight : The nitrile group’s IR stretch (~2220 cm⁻¹) and aromatic proton shifts in NMR are consistent across derivatives, aiding structural confirmation .

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